molecular formula C9H9ClO2 B141236 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone CAS No. 24085-05-0

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Cat. No.: B141236
CAS No.: 24085-05-0
M. Wt: 184.62 g/mol
InChI Key: LAMHAMBOLINJML-UHFFFAOYSA-N
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Description

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is an organic compound with the molecular formula C10H11ClO2 It is a derivative of phenol, characterized by the presence of a chloromethyl group and a hydroxy group on the aromatic ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone typically involves the chloromethylation of 4-hydroxyacetophenone. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 1-(3-chloromethyl-4-hydroxy-phenyl)ethanol.

    Substitution: Formation of derivatives such as 1-(3-aminomethyl-4-hydroxy-phenyl)-ethanone.

Scientific Research Applications

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloromethyl group can undergo nucleophilic attack, leading to covalent modifications. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    4-Hydroxyacetophenone: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Chloromethylphenol: Lacks the ethanone group, limiting its applications in organic synthesis.

    4-Chloromethylacetophenone: Lacks the hydroxy group, reducing its potential for hydrogen bonding and biological activity.

Uniqueness: 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is unique due to the presence of both the hydroxy and chloromethyl groups, which confer distinct reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[3-(chloromethyl)-4-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMHAMBOLINJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368531
Record name 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24085-05-0
Record name 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24085-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 260 ml. of 37% formaldehyde and 1800 ml. of concentrated hydrochloric acid is added 400 g. of 4'-hydroxyacetophenone at a temperature of about 45°C. The mixture is maintained at 50°C. for two hours, filtered, and washed with water to give 3'-chloromethyl-4'-hydroxyacetophenone, m.p. 154° C. dec.
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